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For Researchers, Scientists, and Drug Development Professionals

YKL-05-099 has emerged as a potent inhibitor of Salt-Inducible Kinases (SIKs), a family of
serine/threonine kinases comprising SIK1, SIK2, and SIK3.[1][2][3] These kinases are crucial
regulators of various physiological processes, including inflammation, metabolism, and bone
formation, making them attractive therapeutic targets for a range of diseases.[4][5][6] This
guide provides an objective evaluation of the selectivity profile of YKL-05-099 against other
kinases, supported by available experimental data, to aid researchers in their assessment of
this compound for specific applications.

Potency Against Primary Targets: The SIK Kinase
Family

YKL-05-099 demonstrates high potency against all three members of the SIK family. In vitro
biochemical assays have determined the half-maximal inhibitory concentrations (IC50) to be in
the nanomolar range, indicating strong binding and inhibition of these primary targets.
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Kinase IC50 (nM)
SIK1 ~10
SIK2 ~40
SIK3 ~30

Data compiled from multiple sources.[1][2][3]

Off-Target Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to
unforeseen biological consequences and potential toxicity. YKL-05-099 has been profiled
against a broad panel of kinases to determine its selectivity. While it is highly selective for the
SIK family, it does exhibit inhibitory activity against other kinases, particularly at higher

concentrations.

One study screened YKL-05-099 at a concentration of 1 UM against a panel of 141 kinases.[7]
While it was selective for SIK2 over most of the panel, it also inhibited 14 other kinases,
including SIK3, Ephrin receptors, and Src.[7] Another screening against 380 kinases revealed
that at 1 uM, YKL-05-099 inhibited more than 80% of the activity of several other kinases.[5][8]

Below is a summary of kinases that have been identified as off-targets of YKL-05-099.
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Off-Target Kinase % Inhibition @ 1 pM IC50 (nM)

RIPK2 >80% Not specified
ABL >80% Not specified
Src >80% Not specified
DDR2 >80% Not specified
MAP4K3 >80% Not specified
p38a >80% Not specified
BTK >80% Not specified
EPH-B3 >80% Not specified
YES1 >80% Not specified
EPH-B4 >80% Not specified
EPH-B2 >80% Not specified
EPH-A4 >80% Not specified
Lck >80% Not specified
BRK >80% Not specified
CSF1R Potently inhibited Not specified

Data on >80% inhibition from a
screen of 380 kinases.[5][8]
Information on CSF1R

inhibition is also available.[9]

It is important to note that while YKL-05-099 inhibits these kinases at 1 uM, its potency against
them is significantly lower than its potency against the SIK family. This separation of on-target
and off-target activity (the "selectivity window") is a key consideration for its use as a chemical
probe and for its therapeutic potential.

Signaling Pathway of SIK Inhibition by YKL-05-099
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The primary mechanism of action of YKL-05-099 involves the inhibition of SIKs, which leads to
a cascade of downstream signaling events. A key substrate of SIKs is the class lla histone
deacetylase, HDACS5. By inhibiting SIK, YKL-05-099 prevents the phosphorylation of HDACS.
[1] This alteration in HDAC5 phosphorylation status affects its cellular localization and activity,
which in turn modulates gene expression. This pathway has been shown to suppress the
function of the transcription factor MEF2C and to regulate the production of inflammatory
cytokines.[10][11] Specifically, inhibition of SIKs by YKL-05-099 has been shown to decrease
the production of pro-inflammatory cytokines such as TNFaq, IL-6, and IL-12p40, while
increasing the production of the anti-inflammatory cytokine IL-10.[1][11]
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Caption: SIK Inhibition Pathway by YKL-05-099.

Experimental Protocols
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The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical
evaluation. While specific, detailed protocols for YKL-05-099 are proprietary to the conducting
laboratories, the general methodologies for such an analysis are well-established in the field of

drug discovery.

General Workflow for Kinase Selectivity Profiling

The process typically involves screening the compound against a large panel of purified
kinases to determine its inhibitory activity. This is often done at a fixed concentration in initial
screens, followed by dose-response curves to determine the IC50 for any kinases that show
significant inhibition.
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Kinase Selectivity Profiling Workflow
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Caption: Generalized Kinase Selectivity Profiling Workflow.
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Key Methodologies

o Biochemical Kinase Assays: These assays are the foundation of selectivity profiling. They
can be broadly categorized into two types:

o Activity Assays: These directly or indirectly measure the catalytic activity of the kinase. The
radiometric assay, which uses radioisotope-labeled ATP, is considered the gold standard
due to its direct detection of the phosphorylated product.[12] Other common non-
radioactive methods include fluorescence-based (e.g., TR-FRET) and luminescence-
based (e.g., ADP-Glo) assays.[13][14][15]

o Binding Assays: These assays measure the binding of the inhibitor to the kinase's ATP-
binding site.[12] Competitive binding assays, where the inhibitor competes with a known
ligand, are frequently used.[16]

o Assay Conditions: It is crucial to standardize assay conditions, including enzyme and
substrate concentrations, ATP concentration (as many inhibitors are ATP-competitive), and
incubation times, to ensure data comparability across different kinases.

Conclusion

YKL-05-099 is a potent and relatively selective inhibitor of the SIK family of kinases. While it
exhibits high affinity for its primary targets, researchers should be aware of its potential off-
target activities, particularly at higher concentrations. The provided data and general
methodologies offer a framework for evaluating the suitability of YKL-05-099 for specific
research applications. For definitive conclusions in a particular biological context, it is
recommended to perform in-house validation and further selectivity profiling against kinases of
interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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